molecular formula C29H23NO6 B11399700 N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399700
M. Wt: 481.5 g/mol
InChI Key: LGHGOPDDUOVBBA-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines benzofuran, chromene, and carboxamide moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and chromene intermediates. These intermediates are then coupled through amide bond formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide
  • 2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine

Uniqueness

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of benzofuran, chromene, and carboxamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H23NO6

Molecular Weight

481.5 g/mol

IUPAC Name

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C29H23NO6/c1-4-34-19-12-10-18(11-13-19)26(32)28-25(21-7-5-6-8-23(21)35-28)30-29(33)24-15-22(31)20-14-9-16(2)17(3)27(20)36-24/h5-15H,4H2,1-3H3,(H,30,33)

InChI Key

LGHGOPDDUOVBBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C(=C(C=C5)C)C

Origin of Product

United States

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